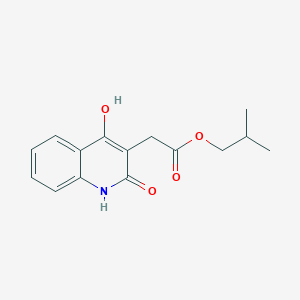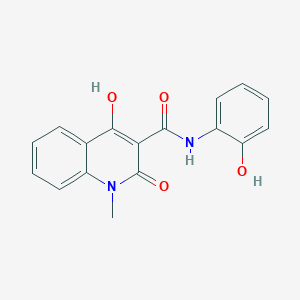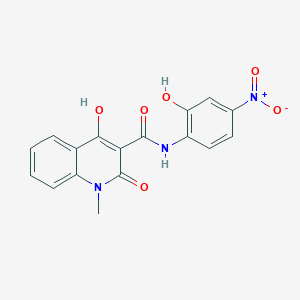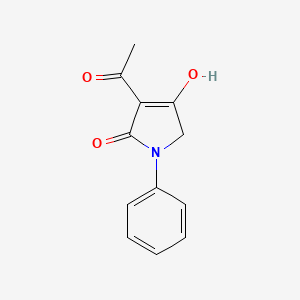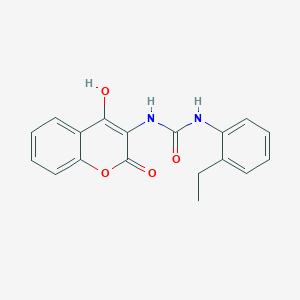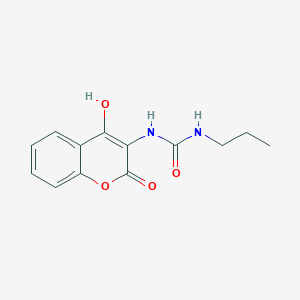
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, also known as HPCP, is a synthetic compound that belongs to the family of coumarins. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. HPCP is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Due to its unique chemical properties, HPCP has attracted significant attention from researchers worldwide, who are interested in exploring its potential therapeutic benefits.
Wirkmechanismus
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea acts as a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This leads to improved cognitive function and memory consolidation, which may be beneficial for the treatment of Alzheimer's disease. In addition, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea exhibits potent antioxidant and anti-inflammatory properties, and can protect cells against oxidative stress and inflammation. In vivo studies have shown that N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea can improve cognitive function and memory consolidation in animal models of Alzheimer's disease, and can reduce oxidative stress and inflammation in various tissues. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has also been shown to exhibit antitumor effects in animal models of cancer, and to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and can be obtained in high yield and purity. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea is also stable under a wide range of conditions, and can be stored for extended periods without significant degradation. However, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has some limitations for laboratory experiments. It exhibits poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. In addition, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea. One area of research is the development of new and more potent inhibitors of acetylcholinesterase, which may have improved therapeutic efficacy for the treatment of Alzheimer's disease. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, and its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. Finally, the study of the structure and function of acetylcholinesterase, and the development of new inhibitors based on N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, may lead to the discovery of new drugs with improved potency and selectivity.
Synthesemethoden
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with propargylamine to form the corresponding propargylamide. The propargylamide is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazole intermediate, which is subsequently treated with propylamine to yield N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea. The overall yield of the synthesis is around 45%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission. In pharmacology, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may be useful for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. In biochemistry, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been used as a tool to study the structure and function of acetylcholinesterase, and to develop new inhibitors with improved potency and selectivity.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-7-14-13(18)15-10-11(16)8-5-3-4-6-9(8)19-12(10)17/h3-6,16H,2,7H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFDZRPRQFCCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C2=CC=CC=C2OC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)


![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)
